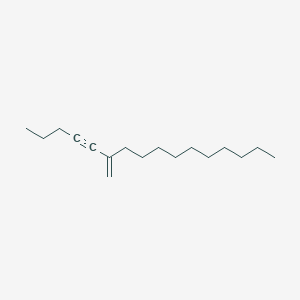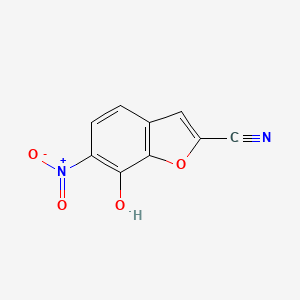
7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyl group at the 7th position, a nitro group at the 6th position, and a carbonitrile group at the 2nd position on the benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 7-hydroxy-1-benzofuran-2-carbonitrile, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the selective nitration at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out in a reactor with continuous monitoring of temperature and reaction time to optimize yield and purity. Post-reaction, the product is purified using techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone derivative.
Reduction: The nitro group at the 6th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbonitrile group at the 2nd position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: 7-Keto-6-nitro-1-benzofuran-2-carbonitrile.
Reduction: 7-Hydroxy-6-amino-1-benzofuran-2-carbonitrile.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile is largely dependent on its functional groups. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydroxyl group may interact with biological targets through hydrogen bonding, influencing the compound’s binding affinity and specificity. The carbonitrile group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-6-methyl-1-benzofuran-2-carbonitrile: Similar structure but with a methyl group instead of a nitro group.
6-Nitro-1-benzofuran-2-carbonitrile: Lacks the hydroxyl group at the 7th position.
7-Hydroxy-1-benzofuran-2-carbonitrile: Lacks the nitro group at the 6th position.
Uniqueness: 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various research fields.
Eigenschaften
CAS-Nummer |
88220-76-2 |
|---|---|
Molekularformel |
C9H4N2O4 |
Molekulargewicht |
204.14 g/mol |
IUPAC-Name |
7-hydroxy-6-nitro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H4N2O4/c10-4-6-3-5-1-2-7(11(13)14)8(12)9(5)15-6/h1-3,12H |
InChI-Schlüssel |
KLZBCKOLRYNHPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=C(O2)C#N)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


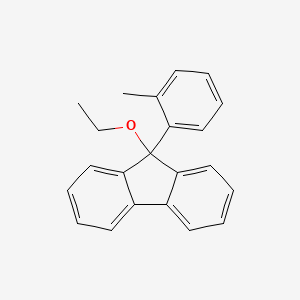
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
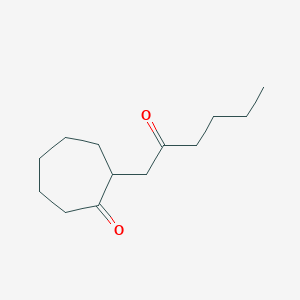
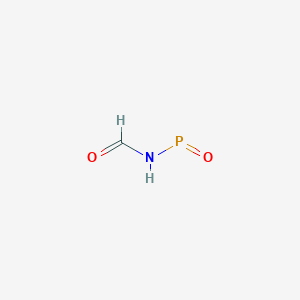
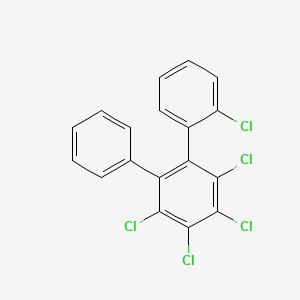
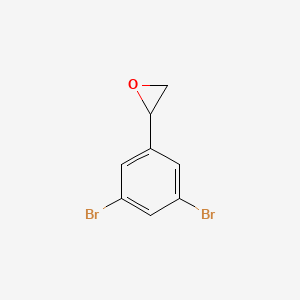
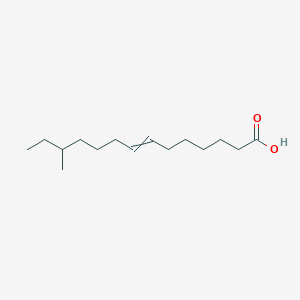
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
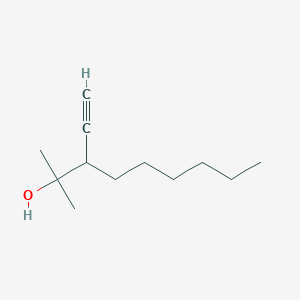
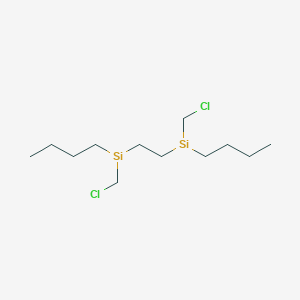

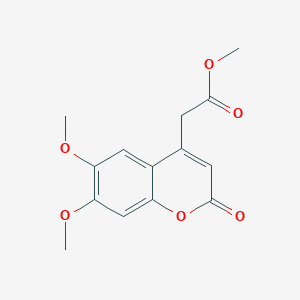
silane](/img/structure/B14395717.png)
